molecular formula C13H14NO+ B14321327 Pyridinium, 4-(4-methoxyphenyl)-1-methyl- CAS No. 106777-09-7

Pyridinium, 4-(4-methoxyphenyl)-1-methyl-

Cat. No.: B14321327
CAS No.: 106777-09-7
M. Wt: 200.26 g/mol
InChI Key: MFWLGFBFWGSJHU-UHFFFAOYSA-N
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Description

Pyridinium, 4-(4-methoxyphenyl)-1-methyl- is a quaternary ammonium compound that features a pyridinium ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(4-methoxyphenyl)-1-methyl- typically involves the reaction of 4-methoxybenzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) overnight. The product is then purified by washing with ethyl acetate and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(4-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridinium N-oxides.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium compounds depending on the reagents used.

Scientific Research Applications

Pyridinium, 4-(4-methoxyphenyl)-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 4-(4-methoxyphenyl)-1-methyl- involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 4-(4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

106777-09-7

Molecular Formula

C13H14NO+

Molecular Weight

200.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-methylpyridin-1-ium

InChI

InChI=1S/C13H14NO/c1-14-9-7-12(8-10-14)11-3-5-13(15-2)6-4-11/h3-10H,1-2H3/q+1

InChI Key

MFWLGFBFWGSJHU-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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